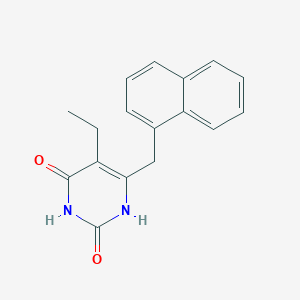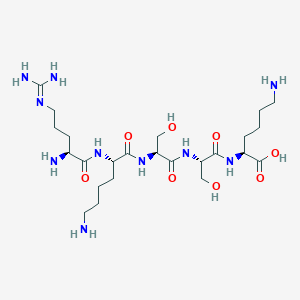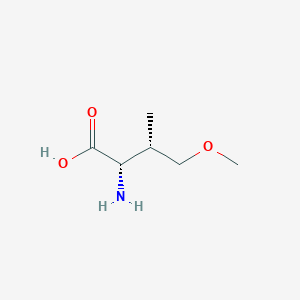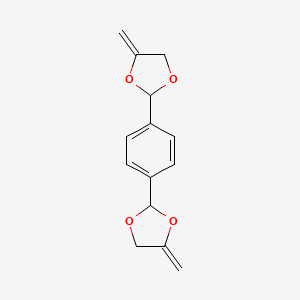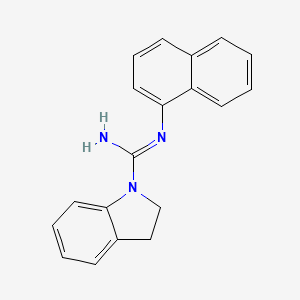
N'-(Naphthalen-1-yl)-2,3-dihydro-1H-indole-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(Naphthalen-1-yl)-2,3-dihydro-1H-indole-1-carboximidamide is a complex organic compound that features a naphthalene ring fused with an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Naphthalen-1-yl)-2,3-dihydro-1H-indole-1-carboximidamide typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with indole carboximidamides under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as copper or palladium to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N’-(Naphthalen-1-yl)-2,3-dihydro-1H-indole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the naphthalene ring, especially in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, reduced indole compounds, and substituted naphthalene derivatives .
Scientific Research Applications
N’-(Naphthalen-1-yl)-2,3-dihydro-1H-indole-1-carboximidamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and corrosion inhibitors
Mechanism of Action
The mechanism by which N’-(Naphthalen-1-yl)-2,3-dihydro-1H-indole-1-carboximidamide exerts its effects involves binding to specific molecular targets. For instance, it can inhibit enzymes by interacting with their active sites, leading to the disruption of metabolic pathways. The compound’s interaction with cellular membranes can also alter membrane permeability and function .
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Such as naphthalene-1-carboxamide.
Indole derivatives: Such as indole-3-carboxamide.
Uniqueness
N’-(Naphthalen-1-yl)-2,3-dihydro-1H-indole-1-carboximidamide is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying complex biochemical interactions and developing new therapeutic agents .
Properties
CAS No. |
195436-91-0 |
|---|---|
Molecular Formula |
C19H17N3 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N'-naphthalen-1-yl-2,3-dihydroindole-1-carboximidamide |
InChI |
InChI=1S/C19H17N3/c20-19(22-13-12-15-7-2-4-11-18(15)22)21-17-10-5-8-14-6-1-3-9-16(14)17/h1-11H,12-13H2,(H2,20,21) |
InChI Key |
ZRMZTVPTYSTDEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=NC3=CC=CC4=CC=CC=C43)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol](/img/structure/B12576012.png)
![{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12576014.png)


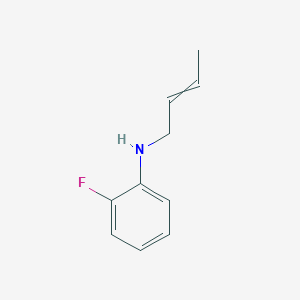

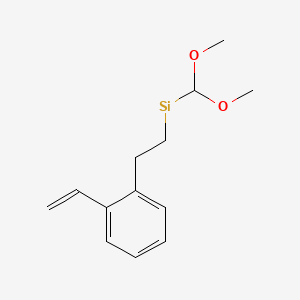
![Diethyl [1-(benzyloxy)ethenyl]phosphonate](/img/structure/B12576072.png)
![3-{[(2H-Tetrazol-5-yl)methyl]sulfanyl}aniline](/img/structure/B12576086.png)
![2-{[(Oxan-2-yl)oxy]methyl}benzonitrile](/img/structure/B12576091.png)
